Cas no 130567-83-8 (Mogroside III)

Mogroside III 化学的及び物理的性質
名前と識別子
-
- Mogroside III
- b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl6-O-b-D-glucopyranosyl-
- b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19...
- b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl6-O-b-D-gl
- Moexiprilat
- Moexiprilat Hydrate
- HMA-23
- (3beta,9beta,10alpha,11alpha,24R)-3-(beta-D-Glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- MS-31806
- 99LVR5N10I
- CS-0009024
- HY-N0500
- AKOS040760033
- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,9.BETA.,10.ALPHA.,11.ALPHA.,24R)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-11,25-DIHYDROXY-9-METHYL-19-NORLANOST-5-EN-24-YL 6-O-.BETA.-D-GLUCOPYRANOSYL-
- SCHEMBL17483174
- 130567-83-8
- Q27272227
- UNII-99LVR5N10I
- AC-34449
- beta-D-Glucopyranoside, (3beta,9beta,10alpha,11alpha,24R)-3-(beta-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-o-beta-D-glucopyranosyl-
- Mogroside-III
- mogroside IIIA
- CHEBI:229952
- DA-55596
- mogroside IIIx
- mogroside III-A
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- MDL: MFCD00238648
- インチ: InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
- InChIKey: KYVIPFHNYCKOMQ-YMRJDYICSA-N
- ほほえんだ: C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O1)O)O)O)[C@H]3CC[C@@]4(C)[C@@H]5CC=C6[C@@H](CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@@H](CO)O7)O)O)O)[C@]5(C)[C@@H](C[C@]34C)O
計算された属性
- せいみつぶんしりょう: 962.54500
- どういたいしつりょう: 962.54503038 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 19
- 重原子数: 67
- 回転可能化学結合数: 14
- 複雑さ: 1720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 25
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 963.2
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 318Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.40
- ゆうかいてん: No data available
- ふってん: 1048.3±65.0 °C at 760 mmHg
- フラッシュポイント: 587.8±34.3 °C
- PSA: 318.37000
- LogP: -1.05600
Mogroside III セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Mogroside III 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | E0932-5mg |
Mogroside III |
130567-83-8 | 5mg |
¥9803.43 | 2022-04-26 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0950-10mg |
Mogroside III |
130567-83-8 | 98% | 10mg |
$135 | 2023-09-20 | |
ChemScence | CS-0009024-10mg |
Mogroside III |
130567-83-8 | 99.88% | 10mg |
$457.0 | 2022-04-28 | |
Chengdu Biopurify Phytochemicals Ltd | BP0950-100mg |
Mogroside III |
130567-83-8 | 98% | 100mg |
$920 | 2023-09-20 | |
TRC | M485455-2.5mg |
Mogroside III |
130567-83-8 | 2.5mg |
$287.00 | 2023-05-17 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0950-20mg |
Mogroside III |
130567-83-8 | 98% | 20mg |
$250 | 2023-09-20 | |
S e l l e c k ZHONG GUO | E0932-1mg |
Mogroside III |
130567-83-8 | 1mg |
¥3267.81 | 2022-04-26 | ||
ChemFaces | CFN92190-20mg |
Mogroside III |
130567-83-8 | >=98% | 20mg |
$218 | 2023-09-19 | |
TargetMol Chemicals | TCS1188-5 mg |
Mogroside III |
130567-83-8 | 98.7% | 5mg |
¥ 670 | 2023-07-10 | |
MedChemExpress | HY-N0500-1mg |
Mogroside III |
130567-83-8 | 99.88% | 1mg |
¥1024 | 2024-07-20 |
Mogroside III 関連文献
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Ya Du,Jiahao Liu,Shaoyuan Liu,Jiahao Hu,Siyuan Wang,Kexin Cui,Ke Yan,Xinxin Liu,Nian-Rong Wu,Xiaogan Yang,Xingwei Liang Food Funct. 2022 13 121
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Liqun Wang,Sha Li,Yuqin Yao,Wenya Yin,Tinghong Ye Food Funct. 2021 12 990
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Hesheng Liu,Xiangyang Qi,Keke Yu,Anjie Lu,Kaifeng Lin,Jiajing Zhu,Min Zhang,Zhida Sun Food Funct. 2019 10 151
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Monthana Weerawatanakorn,Ji-Rui Yang,Mei-Ling Tsai,Ching-Shu Lai,Chi-Tang Ho,Min-Hsiung Pan Food Funct. 2014 5 257
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Renhong Lu,Jiahao Hu,Xinxin Liu,Lijiang Yu,Junjie Hu,Huimin Jiang,Shaoyuan Liu,Mengqi Li,Jiakang He,Xiaogan Yang,Xingwei Liang Food Funct. 2023 14 1238
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Dongping Tu,Zuliang Luo,Bin Wu,Xiaojun Ma,Hongwu Shi,Changming Mo,Jie Huang,Wenjuan Xie RSC Adv. 2017 7 12419
Mogroside IIIに関する追加情報
Mogroside III: A Comprehensive Overview of Its Bioactive Properties and Recent Research Applications
Mogroside III, a naturally occurring terpenoid glycoside, is a compound of significant interest in the field of pharmaceutical chemistry and nutraceutical research. With a CAS number 130567-83-8, this molecule has garnered attention due to its remarkable biological activities and potential therapeutic applications. Derived from the seeds of Loquat (Eriobotrya japonica), Mogroside III is part of a class of compounds known for their sweetening properties and health benefits, making it a subject of extensive study in both academic and industrial settings.
The chemical structure of Mogroside III features a glycosidic linkage between a terpenoid aglycone and a sugar moiety, typically glucose. This structural configuration contributes to its stability and bioavailability, enabling efficient absorption and utilization within biological systems. The presence of multiple hydroxyl groups in its molecular framework enhances its solubility in water, facilitating its application in aqueous-based formulations and oral supplements.
Recent advancements in molecular biology and pharmacology have highlighted the multifaceted therapeutic potential of Mogroside III. Studies have demonstrated its ability to modulate various cellular pathways, including those involved in anti-inflammatory, antioxidant, and neuroprotective effects. For instance, research published in peer-reviewed journals has shown that Mogroside III can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for managing chronic inflammatory disorders.
In addition to its anti-inflammatory properties, Mogroside III has been investigated for its role in neuroprotection. Preclinical studies indicate that this compound may help mitigate oxidative stress and neurotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which counteract reactive oxygen species (ROS) accumulation in neuronal cells.
The cardiovascular benefits of Mogroside III are another area of active research. Emerging evidence suggests that this glycoside can improve endothelial function by enhancing nitric oxide (NO) production. NO is a critical signaling molecule involved in vasodilation and blood pressure regulation. By promoting NO synthesis, Mogroside III may contribute to the prevention and management of hypertension and other cardiovascular conditions.
Furthermore, the potential role of Mogroside III in metabolic health has attracted considerable attention. Investigations have revealed that this compound can influence glucose homeostasis by improving insulin sensitivity in peripheral tissues. This effect is particularly relevant in the context of type 2 diabetes mellitus, where impaired insulin signaling is a key pathological feature. By modulating glucose uptake and utilization, Mogroside III may offer a supplementary therapeutic strategy for managing hyperglycemia.
The safety profile of Mogroside III has been assessed through rigorous toxicological studies, which have consistently shown low toxicity at tested doses. This favorable safety profile makes it an attractive candidate for clinical development compared to synthetic alternatives. Additionally, its natural origin aligns with the growing demand for plant-derived bioactive compounds that are perceived as safer and more sustainable.
Industrial applications of Mogroside III are expanding beyond pharmaceuticals into the food and cosmetic sectors. Its natural sweetness makes it an appealing alternative to artificial sweeteners, particularly in health-conscious formulations. Moreover, its antioxidant properties enhance product shelf life by inhibiting lipid peroxidation in food products. In cosmetics, Mogroside III is being explored for its anti-aging potential due to its ability to neutralize free radicals and promote collagen synthesis.
The future direction of research on Mogroside III includes optimizing extraction methods to maximize yield while preserving bioactivity. Advances in biotechnology have enabled more efficient isolation techniques, such as supercritical fluid extraction (SFE), which minimize solvent use and environmental impact. Additionally, formulation development is underway to enhance the bioavailability of Mogroside III, particularly through nanoencapsulation technologies that protect the molecule from degradation during transit through biological systems.
In conclusion, Mogroside III (CAS no 130567-83-8) represents a promising natural product with diverse therapeutic applications. Its multifunctional bioactivity spans anti-inflammation, neuroprotection, cardiovascular support, and metabolic regulation. The growing body of scientific evidence supporting its efficacy combined with its favorable safety profile positions it as a valuable asset in modern medicine. As research continues to uncover new insights into its mechanisms of action, the potential uses for Mogroside III are likely to expand further into both clinical practice and consumer health products.

